BenchChemオンラインストアへようこそ!

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole (CAS 863001-38-1; molecular formula C20H20N4OS2; molecular weight 396.53 g/mol) belongs to the benzothiazole-piperazine hybrid class, featuring two benzothiazole rings connected via a piperazine linker. One benzothiazole ring carries 4-methoxy and 7-methyl substituents, while the terminal benzothiazole is unsubstituted at the 2-position.

Molecular Formula C20H20N4OS2
Molecular Weight 396.53
CAS No. 863001-38-1
Cat. No. B2814381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
CAS863001-38-1
Molecular FormulaC20H20N4OS2
Molecular Weight396.53
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C20H20N4OS2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19-21-14-5-3-4-6-16(14)26-19/h3-8H,9-12H2,1-2H3
InChIKeyUUPNSWMGBZFNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole – Chemical Identity, Core Scaffold, and Procurement Context


2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole (CAS 863001-38-1; molecular formula C20H20N4OS2; molecular weight 396.53 g/mol) belongs to the benzothiazole-piperazine hybrid class, featuring two benzothiazole rings connected via a piperazine linker . One benzothiazole ring carries 4-methoxy and 7-methyl substituents, while the terminal benzothiazole is unsubstituted at the 2-position. This dual-benzothiazole architecture distinguishes it from the broader family of mono-benzothiazole piperazine derivatives that have been evaluated for anticancer and acetylcholinesterase (AChE) inhibitory activities in published series [1][2]. The compound is supplied for non-human research purposes and is catalogued by multiple chemical vendors under purity specifications typically ≥95% .

Why Generic Benzothiazole-Piperazine Substitution Fails for CAS 863001-38-1 – Structural Determinants of Differential Pharmacological Profile


Benzothiazole-piperazine derivatives cannot be treated as interchangeable procurement items because minor structural variations produce substantial shifts in cytotoxic potency, target selectivity, and pharmacokinetic behavior. Published series demonstrate that within the same benzothiazole-piperazine scaffold, GI50 values against HCT-116, MCF-7, and HUH-7 cancer cell lines can vary by orders of magnitude depending on the nature of the N-substituent on the piperazine ring [1][2]. Compounds bearing aroyl substitutions (e.g., 1h and 1j) emerged as the most active anticancer derivatives, while dihalo-substituted benzylpiperazine analogs showed distinct selectivity patterns [1][2]. CAS 863001-38-1 incorporates a terminal 1,3-benzothiazol-2-yl group at the piperazine nitrogen—a substitution pattern not represented among the compounds characterized in the major published anticancer and AChE inhibition studies. This structural difference is expected to confer distinct hydrogen-bonding capacity, π-stacking potential, and steric profile compared to benzoyl, benzyl, or sulfonyl-substituted analogs. Consequently, substituting CAS 863001-38-1 with another in-class compound bearing a different piperazine N-substituent cannot reproduce the same polypharmacological fingerprint, and procurement decisions must be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for CAS 863001-38-1 Against Closest Structural Analogs


Dual Benzothiazole Architecture vs. Mono-Benzothiazole Piperazine Precursor – Structural Complexity and Predicted Pharmacophore Expansion

CAS 863001-38-1 contains two benzothiazole rings linked via a piperazine bridge, representing a C20H20N4OS2 scaffold with molecular weight 396.53 g/mol. The closest mono-benzothiazole precursor, 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1204296-73-0; C13H17N3OS; MW 263.36 g/mol), lacks the second benzothiazole ring and has a free piperazine NH group . The molecular weight increase of 133.17 g/mol (50.6% larger) reflects the addition of the terminal benzothiazole moiety, which is expected to contribute additional π-π stacking interactions, hydrogen bond acceptor capacity (two additional N and S atoms), and increased lipophilicity. In published benzothiazole-piperazine series, increasing molecular complexity through N-substitution has been correlated with enhanced cytotoxic activity—aroyl-substituted compounds (1h, 1j) demonstrated the most potent GI50 profiles across multiple cancer cell lines [1].

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

Substitution Specificity – 4-Methoxy-7-Methyl vs. 4-Ethoxy and 6-Ethoxy Positional Isomers

CAS 863001-38-1 bears a 4-methoxy-7-methyl substitution pattern on the first benzothiazole ring. Direct positional and functional analogs exist with identical molecular formula (C20H20N4OS2; MW 396.53) but different substitution: 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole (CAS 862977-05-7) and 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 863000-99-1) . The 4-methoxy-7-methyl pattern provides a distinct electronic and steric environment relative to ethoxy-substituted or 6-position variants. In benzothiazole SAR studies, the position and nature of substituents on the benzothiazole ring have been shown to modulate both cytotoxic potency and AChE/BuChE selectivity profiles [1]. While direct comparative bioassay data for these specific isomers are not publicly available, the documented sensitivity of benzothiazole-piperazine biological activity to ring substitution [1] supports that these isomers cannot be assumed to be functionally equivalent.

Medicinal Chemistry Isomeric Differentiation Drug Design

Asymmetric Bis-Benzothiazole Architecture vs. Symmetric Bis-Benzothiazole Analog – Differentiation in Steric and Electronic Symmetry

CAS 863001-38-1 (C20H20N4OS2; MW 396.53) is structurally asymmetric, with one benzothiazole ring bearing 4-methoxy-7-methyl substituents and the other unsubstituted. The symmetric analog 4-methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole (CAS 863001-42-7; C22H24N4O2S2; MW 440.58) contains identical substitution on both benzothiazole rings . The symmetric variant is larger (Δ MW +44.05; +11.1%) and lacks the electronic asymmetry that may be critical for directional binding interactions. Asymmetric ligands frequently exhibit advantages in target selectivity by presenting distinct recognition surfaces to protein binding pockets, whereas symmetric ligands may engage in non-productive symmetrical binding modes. The specific asymmetric architecture of CAS 863001-38-1 positions it as a more suitable scaffold for exploring vectorial structure-activity relationships compared to its symmetric counterpart.

Chemical Biology Probe Design Medicinal Chemistry

Predicted Antiproliferative Potential Based on Benzothiazole-Piperazine Class SAR – HeLa Cell Evidence and GI50 Benchmarking Context

A PubChem BioAssay entry for a compound within the benzothiazole-piperazine chemical series documents antiproliferative activity screening against human HeLa cells using the WST-8 assay (48 h incubation), with 3 of 6 tested compounds classified as active and 1 exhibiting activity ≤1 µM [1]. This entry is linked to the same chemical series that includes CAS 863001-38-1. Separately, published benzothiazole-piperazine series have established GI50 activity benchmarks: in the Gurdal 2015 study, aroyl-substituted derivatives 1h and 1j showed the most potent activity across HCT-116, MCF-7, and HUH-7 cell lines with sub-micromolar to low micromolar GI50 values, while less optimized analogs showed GI50 values exceeding 50 µM [2]. While compound-specific GI50 data for CAS 863001-38-1 have not been published, the dual-benzothiazole architecture positions it within the higher-complexity region of the benzothiazole-piperazine SAR landscape that has been associated with enhanced potency [2][3].

Anticancer Activity HeLa Cells Cytotoxicity Profiling

Adenosine A2A Receptor Ligand Potential – Patent-Based Structural Classification

The structural scaffold of CAS 863001-38-1 maps onto the general formula of benzothiazole derivatives claimed as adenosine receptor ligands in US Patent Application 20100075959A1 [1]. This patent discloses substituted benzothiazole derivatives bearing piperazine linkers and heteroaryl terminal groups as modulators of adenosine A2A receptors for the treatment of Parkinson's disease and other neurological conditions [1]. Compounds within this patent class are distinguished from the benzothiazole-piperazine derivatives optimized for anticancer and AChE inhibition [2][3] by their intended target profile. While the anticancer-focused series prioritized aroyl and dihalobenzyl substitutions, the adenosine receptor ligand series requires the specific benzothiazole-piperazine-benzothiazole connectivity that CAS 863001-38-1 embodies. This target-class distinction means that CAS 863001-38-1 may serve as a starting point for adenosine A2A antagonist development, whereas the mono-benzothiazole anticancer leads from Gurdal et al. would not be suitable for this indication.

Adenosine Receptor CNS Drug Discovery Parkinson's Disease

Physicochemical Differentiation – Calculated Drug-Likeness and CNS Multiparameter Optimization Potential

Based on its molecular formula (C20H20N4OS2; MW 396.53), CAS 863001-38-1 occupies a favorable physicochemical space for CNS drug discovery. Its molecular weight (396.53) falls below the typical CNS cutoff of ~450 Da, and it contains 4 nitrogen atoms and 1 oxygen atom providing hydrogen bond acceptor capacity while possessing no hydrogen bond donors . This contrasts with the mono-benzothiazole precursor CAS 1204296-73-0 (MW 263.36), which contains a free piperazine NH (1 H-bond donor) that would reduce passive BBB permeability . The symmetric analog CAS 863001-42-7 (MW 440.58) exceeds the MW 400 threshold that is associated with increased attrition in CNS programs . While experimental logP, solubility, and permeability data are not publicly available for this compound, the absence of a free NH, the moderate molecular weight, and the balanced heteroatom count position CAS 863001-38-1 as the most CNS-favorable candidate among its closest structural analogs.

Drug-Likeness CNS Drug Design Physicochemical Profiling

Research and Industrial Application Scenarios for CAS 863001-38-1 Based on Quantitative Differentiation Evidence


Adenosine A2A Receptor Antagonist Screening in Parkinson's Disease Models

The structural alignment of CAS 863001-38-1 with the benzothiazole-piperazine-benzothiazole scaffold claimed in US 20100075959A1 [1] positions this compound as a candidate for adenosine A2A receptor binding and functional assays. Given the patent's specification of Parkinson's disease as a therapeutic indication, screening this compound in A2A cAMP functional assays and radioligand binding displacement studies would be the most evidence-supported initial application. The zero HBD count and MW of 396.53 support CNS penetration potential , making this compound suitable for in vivo efficacy studies in rodent Parkinson's models (e.g., haloperidol-induced catalepsy or 6-OHDA lesion models) following positive in vitro results.

Structure-Activity Relationship Expansion of Benzothiazole-Piperazine Anticancer Series

Published benzothiazole-piperazine series have established that structural modifications at the piperazine N-substituent dramatically alter anticancer potency across HCT-116, MCF-7, and HUH-7 cell lines, with GI50 values spanning from sub-micromolar to >50 µM [2][3]. CAS 863001-38-1 represents an unexplored N-substitution variant (terminal benzothiazole) not tested in the Gurdal series. Procuring this compound for Sulforhodamine B cytotoxicity screening against these validated cell lines would fill a gap in the published SAR landscape and may reveal whether the dual-benzothiazole architecture confers superior or complementary activity profiles to the aroyl-substituted leads (1h, 1j).

Chemical Probe Development with Asymmetric Bis-Heterocycle Architecture

The asymmetric nature of CAS 863001-38-1—one substituted and one unsubstituted benzothiazole ring —makes it a valuable scaffold for developing directional chemical probes. Unlike the symmetric analog CAS 863001-42-7, which presents identical recognition surfaces, CAS 863001-38-1 allows researchers to independently vary each benzothiazole ring to map vectorial binding interactions within protein active sites. This property is particularly valuable for fragment-based drug discovery and for developing fluorescence polarization probes where the unsubstituted benzothiazole can serve as an environmentally sensitive fluorescent reporter.

Dual-Target Polypharmacology Screening (AChE + Anticancer)

The Gurdal 2017 study demonstrated that certain benzothiazole-piperazine derivatives exhibit both AChE inhibitory activity and anticancer cytotoxicity, with compound 2j showing selective AChE inhibition [3]. CAS 863001-38-1's dual-benzothiazole architecture has not been evaluated for either activity. Systematic screening in Ellman's AChE/BuChE assays alongside cytotoxicity panels could reveal whether this scaffold achieves a differentiated polypharmacological profile, potentially identifying it as a lead for diseases where cholinergic dysfunction and proliferative pathology intersect.

Quote Request

Request a Quote for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.